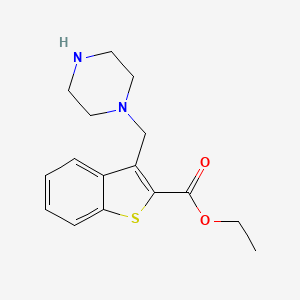

Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate

Description

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a piperazine moiety attached via a methylene bridge at the 3-position of the benzothiophene core and an ethyl ester group at the 2-position.

The benzothiophene scaffold is widely explored in medicinal chemistry due to its bioisosteric relationship with indole and naphthalene, offering opportunities for drug discovery. The piperazine substituent, a common pharmacophore in CNS-targeting agents, may modulate receptor affinity or pharmacokinetics. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula |

C16H20N2O2S |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate |

InChI |

InChI=1S/C16H20N2O2S/c1-2-20-16(19)15-13(11-18-9-7-17-8-10-18)12-5-3-4-6-14(12)21-15/h3-6,17H,2,7-11H2,1H3 |

InChI Key |

QHNMTOSQEIGRJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)CN3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with ethyl 2-bromobenzoate under basic conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate is a chemical compound drawing interest in medicinal chemistry and pharmacology due to its potential biological activities and uses in drug development. It features a benzothiophene core with a piperazinyl group. The compound is identified by the CAS number 1354950-45-0.

Potential Applications

- Pharmaceutical Development As a lead compound for developing new pharmaceuticals. Research indicates that ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate exhibits various biological activities. Preliminary studies suggest that it may possess antipsychotic and anxiolytic properties due to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Furthermore, its structural features suggest potential anti-inflammatory and analgesic effects, making it a candidate for further investigation in therapeutic contexts.

- Synthesis The synthesis of ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. These methods can vary based on available reagents and desired purity levels. The chemical reactivity of ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate can be explored through various synthetic pathways. Typically, the compound can undergo esterification reactions due to the presence of the carboxylate functional group. Additionally, nucleophilic substitution reactions may occur at the benzothiophene moiety, particularly involving electrophilic aromatic substitution where substituents can be introduced at various positions on the aromatic ring. The piperazine moiety can also participate in reactions typical of secondary amines, such as acylation and alkylation.

Compound Comparison

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate is unique due to its specific combination of benzothiophene and piperazine structures, which may enhance receptor selectivity and biological activity compared to similar compounds.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorophenyl)-4-piperidinone | Piperidine ring with a phenyl substituent | Antidepressant effects |

| N,N-Dimethylbenzamide | Benzamide structure with dimethyl substitution | Analgesic properties |

| Ethyl 2-(piperidin-1-yl)benzoate | Ester form with a piperidine moiety | Potential use as an anxiolytic |

| Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate | Specific combination of benzothiophene and piperazine structures | May enhance receptor selectivity and biological activity |

Mechanism of Action

The mechanism of action of Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects. The compound’s structure allows it to bind to these receptors, inhibiting their activity and modulating neurotransmitter levels in the brain .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs share the benzothiophene core but differ in substituents, influencing their reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Comparison of Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate with Analogues

Key Observations:

Piperazine Linkage and Position: The target compound’s piperazine is directly attached via a methylene group, contrasting with thiazole-linked analogs (e.g., 9e, 9f) or sulfonyl-linked derivatives (e.g., CHEMBL1434226) . In compound 9e and 9f, the piperazine is part of a thiazole-phenylurea scaffold, suggesting applications in kinase or anticancer research .

Synthetic Yields :

- Urea derivatives (9e, 9f) exhibit high yields (77.7–83.4%), indicating robust synthetic routes . The discontinued status of the target compound’s dihydrochloride salt may reflect lower yields or purification challenges .

Functional Group Impact: The trifluoromethyl group in analogs like 9e increases lipophilicity, enhancing membrane permeability . Sulfonyl-piperazine derivatives (e.g., CHEMBL1434226) may exhibit stronger hydrogen-bonding capacity, useful in enzyme inhibition .

Therapeutic Potential: Piperazine-containing thiophenes (e.g., CAS 156724-46-8) are explored for protease inhibition, while urea derivatives (9e, 9f) target kinases . The target compound’s applications remain speculative without direct data.

Biological Activity

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate (CAS Number: 1354950-45-0) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate features a unique structure combining a benzothiophene core with a piperazinyl group. This structural configuration is believed to enhance its interaction with various biological targets, particularly neurotransmitter receptors. The compound can be synthesized through multi-step organic reactions, typically involving esterification and nucleophilic substitution reactions.

Antipsychotic and Anxiolytic Properties

Preliminary studies indicate that ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate may exhibit antipsychotic and anxiolytic effects. These properties are attributed to its interaction with serotonin (5-HT) and dopamine (D2) receptors, which are critical in mood regulation and cognitive functions. The compound's binding affinity to these receptors suggests potential therapeutic applications in treating anxiety disorders and schizophrenia.

Anti-inflammatory and Analgesic Effects

The structural features of this compound also suggest possible anti-inflammatory and analgesic activities. Research into similar benzothiophene derivatives has shown that modifications can lead to enhanced anti-inflammatory responses, making this compound a candidate for further investigation in pain management therapies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate:

-

Binding Affinity Studies :

- Investigations into its interactions with serotonin and dopamine receptors revealed significant binding affinities, indicating its potential as a psychotropic agent.

- Comparative analysis with known compounds demonstrated that modifications to the piperazine moiety could enhance receptor selectivity and efficacy.

- In Vitro Studies :

- Cytotoxicity Assessments :

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorophenyl)-4-piperidinone | Piperidine ring with a phenyl substituent | Antidepressant effects |

| N,N-Dimethylbenzamide | Benzamide structure with dimethyl substitution | Analgesic properties |

| Ethyl 2-(piperidin-1-yl)benzoate | Ester form with a piperidine moiety | Potential use as an anxiolytic |

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate stands out due to its unique combination of benzothiophene and piperazine structures, which may enhance its receptor selectivity compared to these similar compounds.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?

- The synthesis typically involves constructing the benzothiophene core via Friedel-Crafts acylation or cyclization of thiophenol derivatives, followed by introducing the piperazine-methyl group via nucleophilic substitution or reductive amination . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants. For example, excess piperazine derivatives (1.2–1.5 equiv) may improve substitution efficiency. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR : and NMR confirm the benzothiophene scaffold (δ 7.2–8.1 ppm for aromatic protons) and piperazine-methyl linkage (δ 2.5–3.5 ppm).

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles, while ORTEP-3 generates 3D structural visualizations .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 331.12 for CHNOS) .

Q. How is the compound’s purity assessed, and what solvents are suitable for recrystallization?

- Purity is determined via HPLC (C18 column, acetonitrile/water gradient) or melting point analysis (expected range: 180–190°C). Ethanol or ethyl acetate/hexane mixtures are effective recrystallization solvents due to moderate polarity and solubility differences .

Advanced Research Questions

Q. How can structural modifications to the benzothiophene or piperazine moieties influence bioactivity?

- Replacing the ethyl ester with a methyl group reduces steric hindrance, potentially enhancing receptor binding. Substituting the piperazine with a morpholine ring alters basicity, affecting interactions with serotonin or dopamine receptors. SAR studies require in vitro assays (e.g., IC measurements against 5-HT receptors) and docking simulations using software like AutoDock .

Q. What strategies resolve contradictions in crystallographic data vs. computational predictions for this compound?

- Discrepancies in bond angles (e.g., C-S-C in benzothiophene) may arise from crystal packing effects. Refinement using SHELXL with TWIN/BASF commands accounts for twinning or disorder. DFT calculations (B3LYP/6-31G*) can validate experimental geometry by comparing optimized vs. observed structures .

Q. How do solvent polarity and pH impact the compound’s stability in biological assays?

- In aqueous buffers (pH 7.4), the ester group may hydrolyze over time, forming carboxylic acid derivatives. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify degradation products. Use of DMSO stock solutions (<0.1% v/v) minimizes solvent interference in cell-based assays .

Methodological Guidance

Designing a crystallography workflow for this compound:

- Grow single crystals via slow evaporation in ethanol. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and process with SHELXL for structure solution. Use WinGX for data integration and Olex2 for visualization .

Analyzing conflicting bioactivity data across studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.